7,7-Dimethylspiro[3.5]nonan-2-amine
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Overview
Description
7,7-Dimethylspiro[3.5]nonan-2-amine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where two rings share a single atom, creating a rigid and stable framework. The presence of two methyl groups at the 7th position adds to its distinctiveness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylspiro[3.5]nonan-2-amine typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor, such as a ketone or an aldehyde, under acidic or basic conditions.
Introduction of the Amine Group: The next step involves the introduction of the amine group at the 2nd position. This can be accomplished through reductive amination or nucleophilic substitution reactions using appropriate reagents like ammonia or primary amines.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors for better control over reaction conditions and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various derivatives, such as alcohols or hydrocarbons, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, mild to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, moderate temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
7,7-Dimethylspiro[3.5]nonan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring rigid and stable spirocyclic frameworks.
Mechanism of Action
The mechanism of action of 7,7-Dimethylspiro[3.5]nonan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into binding sites with high specificity, potentially modulating the activity of the target. The presence of the amine group allows for hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
7,7-Dimethylspiro[3.5]nonan-2-one: A ketone derivative with similar structural features but different reactivity and applications.
Spiro[3.5]nonan-2-amine: A parent compound without the methyl groups, offering a simpler structure with distinct chemical properties.
7,7-Dimethylspiro[3.5]nonane: A hydrocarbon with a similar spirocyclic core but lacking the functional amine group.
Uniqueness: 7,7-Dimethylspiro[3.5]nonan-2-amine stands out due to its unique combination of a spirocyclic core and an amine functional group, providing a versatile platform for chemical modifications and a wide range of applications in various fields.
Properties
Molecular Formula |
C11H21N |
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Molecular Weight |
167.29 g/mol |
IUPAC Name |
7,7-dimethylspiro[3.5]nonan-2-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)3-5-11(6-4-10)7-9(12)8-11/h9H,3-8,12H2,1-2H3 |
InChI Key |
DQEOSARHNFDVCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC(C2)N)C |
Origin of Product |
United States |
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